![molecular formula C23H22N4O7S B2992476 5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 891127-17-6](/img/structure/B2992476.png)
5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a nitro group, an oxadiazole ring, a benzo[b]thiophene ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzo[b]thiophene ring is a five-membered heterocyclic compound containing a sulfur atom . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The nitro group (-NO2) is a common functional group in organic chemistry, and the carboxamide group (-CONH2) is a derivative of carboxylic acids .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of nitrothiophene derivatives, including structures similar to "5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide," focuses on creating compounds with potential radiosensitization and bioreductive activation properties. For instance, a series of nitrothiophenes with tertiary amine or oxirane side chains showed promise as radiosensitizers and selective cytotoxins (Threadgill et al., 1991). These studies highlight the compound's utility in enhancing radiotherapy's effectiveness and its selective toxicity towards hypoxic cells.
Radiosensitization and Cytotoxicity
Compounds structurally related to "5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide" have been evaluated for their potential as radiosensitizers. The aim is to sensitize cancer cells to radiation therapy, thereby enhancing treatment efficacy. The research by Threadgill et al. (1991) demonstrates the application of nitrothiophene derivatives in this context, suggesting the possibility of improving cancer treatment outcomes through chemical sensitization.
Antioxidant Activity
The study of various derivatives for their antioxidant properties has led to the identification of compounds with significant activity. For example, a series of pyrrolidine-3-carboxylic acid derivatives exhibited potent antioxidant activities, with some derivatives outperforming known antioxidants like ascorbic acid (Tumosienė et al., 2019). This research underscores the potential therapeutic applications of these compounds in combating oxidative stress-related diseases.
Antidiabetic Screening
The exploration of novel compounds for antidiabetic properties has also been undertaken. A series of dihydropyrimidine derivatives were synthesized and assessed for their α-amylase inhibitory activity, indicating potential applications in managing diabetes (Lalpara et al., 2021). Such studies contribute to the search for new antidiabetic medications.
Material Science Applications
In the realm of material science, oxadiazole derivatives have been investigated for their corrosion inhibition efficiency on mild steel, revealing their potential as protective agents in industrial applications (Kalia et al., 2020). This research highlights the compound's utility beyond biomedical applications, extending to materials protection.
特性
IUPAC Name |
5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O7S/c1-4-31-16-10-14(11-17(32-5-2)20(16)33-6-3)22-25-26-23(34-22)24-21(28)19-12-13-9-15(27(29)30)7-8-18(13)35-19/h7-12H,4-6H2,1-3H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHRZMAVKBWGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

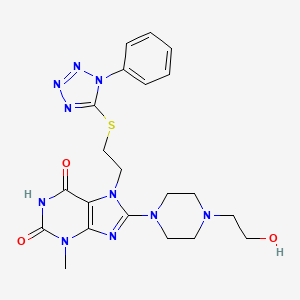
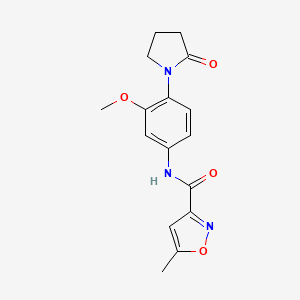
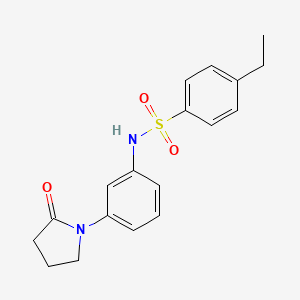
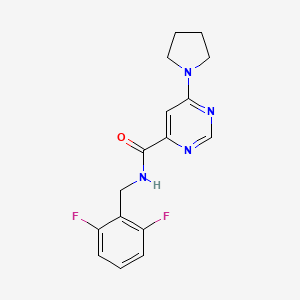

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)
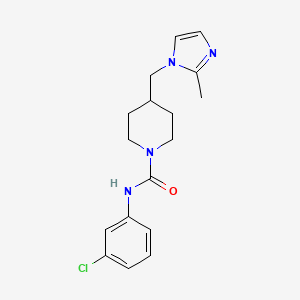
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2992406.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2992415.png)